molecular formula C10H11NO B073441 (1-methyl-1H-indol-2-yl)methanol CAS No. 1485-22-9

(1-methyl-1H-indol-2-yl)methanol

Cat. No. B073441
CAS RN: 1485-22-9
M. Wt: 161.2 g/mol
InChI Key: PJNHWHPOWRDOGX-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, has been a subject of interest among researchers . For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in good yield .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-2-yl)methanol” is characterized by the presence of a 1H-indol-2-yl group and a methyl group attached to it . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(1-methyl-1H-indol-2-yl)methanol” can be used as a reactant for the synthesis of various compounds. For instance, it can be used in the synthesis of Oxazino[4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, and SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .


Physical And Chemical Properties Analysis

“(1-methyl-1H-indol-2-yl)methanol” is a solid substance with a molecular weight of 161.2 . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Oxazino [4,3-a]indoles

“(1-methyl-1H-indol-2-yl)methanol” can be used as a reactant for the synthesis of Oxazino [4,3-a]indoles . These compounds are part of a larger class of molecules known as heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities.

Development of 5-HT6 Receptor Ligands

This compound can also be used in the development of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which act as 5-HT6 receptor ligands . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a promising target for the treatment of cognitive disorders, including Alzheimer’s disease.

Anticancer Research

“(1-methyl-1H-indol-2-yl)methanol” is used in the design of SR13668, a compound that mimics the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . Akt signaling is a cellular pathway that is often dysregulated in cancers, leading to increased cell survival and growth.

Development of Melatoninergic Agents

This compound is used in the synthesis of azido- and isothiocyanato-substituted indoles, which act as melatoninergic agents . These agents can mimic the effects of melatonin, a hormone that regulates sleep-wake cycles.

Starter in Indole Chemistry

“(1-methyl-1H-indol-2-yl)methanol” is a useful starter in indole chemistry . Indole is a key structure in many natural and synthetic compounds, and this compound can be used as a starting point for synthesizing a wide variety of indole derivatives.

Pharmaceutical Intermediates

It is used as an active pharmaceutical ingredient and hence used as pharmaceutical intermediates . Pharmaceutical intermediates are crucial in the production of bulk drugs and play a vital role in the drug development process.

Organic Synthesis

“(1-methyl-1H-indol-2-yl)methanol” is also used as a raw material in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry.

Suzuki-Miyaura Coupling

This compound can be used as a reactant for Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds, and is a powerful tool in organic chemistry.

Safety and Hazards

The safety data sheet for “(1-methyl-1H-indol-2-yl)methanol” indicates that it can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They can be used to treat various disorders, including cancer, microbial infections, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .

properties

IUPAC Name

(1-methylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHWHPOWRDOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304276
Record name (1-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-2-yl)methanol

CAS RN

1485-22-9
Record name 1485-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.05 g of methyl 1-methylindole-2-carboxylate (prepared as described in Preparation 22) in 20 ml of anhydrous tetrahydrofuran was added dropwise to a mixture of 1.85 g of lithium borohydride and 80 ml of anhydrous tetrahydrofuran, and the resulting mixture was heated under reflux for 4 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 4.30 g of the title compound, melting at 92.8°-95.20C.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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